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3,4-dihydro-1H-pyrido[3,4-b]pyrazin-2-one

FLT3-D835Y acute myeloid leukemia kinase inhibitor

Research programs targeting FLT3-ITD/D835Y AML, CNS-penetrant PDE5, or dual BRD4/Plk1 oncology often face scaffold-level potency gaps when using generic quinoxaline or pyrido[2,3-b]pyrazine cores. This [3,4-b] regioisomer delivers a unique N3/lactam spatial geometry essential for hinge-region binding. - Enables FLT3-D835Y IC₅₀ of 29.54 ± 4.76 nM & MV4-11 cellular potency of 15.77 ± 0.15 nM. - PF-03049423: PDE5 IC₅₀ = 0.2 nM, 158-fold PDE6 selectivity, confirmed brain penetrance. - Derivatizable at N1, C3, C7, C8 for focused kinase library design (XLogP3 -0.2, TPSA 54 Ų). - 98% purity, in stock with rapid global dispatch for immediate SAR expansion.

Molecular Formula C7H7N3O
Molecular Weight 149.15 g/mol
Cat. No. B7904579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dihydro-1H-pyrido[3,4-b]pyrazin-2-one
Molecular FormulaC7H7N3O
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESC1C(=O)NC2=C(N1)C=NC=C2
InChIInChI=1S/C7H7N3O/c11-7-4-9-6-3-8-2-1-5(6)10-7/h1-3,9H,4H2,(H,10,11)
InChIKeyITAXKXSOVXIGCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dihydro-1H-pyrido[3,4-b]pyrazin-2-one: A Privileged Scaffold for Kinase & PDE Discovery


3,4-Dihydro-1H-pyrido[3,4-b]pyrazin-2-one (CAS 1367958-72-2) is a nitrogen-rich fused heterocyclic scaffold featuring a partially saturated pyrido[3,4-b]pyrazin-2(1H)-one core (molecular weight 149.15 Da, C₇H₇N₃O, computed XLogP3 −0.2, topological polar surface area 54 Ų) [1]. This scaffold positions three nitrogen atoms in a rigid bicyclic framework that precisely orients hydrogen-bond donor/acceptor functionality for kinase hinge-region binding [2]. The compound serves as the foundational building block for multiple clinically evaluated and preclinical inhibitors spanning FLT3, Syk, MKK4, PDE5, and dual BRD4/Plk1 targets, establishing it as a broadly enabling pharmacophore in modern medicinal chemistry [3] [4] [5].

Why Generic Substitution Fails for 3,4-Dihydro-1H-pyrido[3,4-b]pyrazin-2-one


Simply substituting the pyrido[3,4-b]pyrazin-2-one core with isomeric pyrido[2,3-b]pyrazin-2-ones, quinoxalines, or other nitrogen heterocycles is not scientifically interchangeable. The [3,4-b] regioisomer positions the pyridine nitrogen and the lactam carbonyl in a unique spatial arrangement that determines kinase hinge-binding orientation and selectivity [1]. For instance, pyrido[2,3-b]pyrazin-2-ones have been optimized as CRF1 receptor antagonists (IC₅₀ = 0.70 nM) via a distinct pharmacophore geometry not accessible from the [3,4-b] scaffold [2]. Similarly, the 3,4-dihydro saturation state of the target compound provides a conformational balance—more rigid than fully saturated tetrahydropyrido[3,4-b]pyrazines, yet more flexible than fully aromatic pyrido[3,4-b]pyrazines—that translates into differentiated metabolic stability and solubility profiles in lead optimization [3]. As demonstrated below, quantifiable differences in target potency, selectivity, and ADME properties emerge from these scaffold-level distinctions, making generic substitution scientifically indefensible without confirmatory head-to-head experimentation.

Quantitative Differentiation Evidence for 3,4-Dihydro-1H-pyrido[3,4-b]pyrazin-2-one


FLT3-D835Y Inhibitory Potency vs. Gilteritinib

A pyrido[3,4-b]pyrazin-2(1H)-one derivative (compound 13) achieved an IC₅₀ of 29.54 ± 4.76 nM against the FLT3-D835Y mutant kinase, a common resistance-conferring mutation in AML. This potency level is comparable to, and in the same nanomolar range as, the clinically approved FLT3 inhibitor gilteritinib, which reports an IC₅₀ of approximately 0.3 nM against wild-type FLT3 but exhibits reduced activity against the FLT3-D835Y mutant (IC₅₀ reported in the range of approximately 10–30 nM depending on assay conditions) [1]. The pyrido[3,4-b]pyrazin-2(1H)-one scaffold thus demonstrates a competitive starting-point for targeting the clinically challenging D835Y mutant [2].

FLT3-D835Y acute myeloid leukemia kinase inhibitor

MV4-11 Antiproliferative Activity vs. Quizartinib

Compound 13 from the pyrido[3,4-b]pyrazin-2(1H)-one series demonstrated an IC₅₀ of 15.77 ± 0.15 nM against the MV4-11 acute myeloid leukemia cell line, which harbors the FLT3-ITD mutation. For context, the multi-targeted FLT3 inhibitor quizartinib (AC220) exhibits GI₅₀ values in the low nanomolar range against MV4-11 cells (reported GI₅₀ ~0.5–5 nM depending on assay duration) [1]. While compound 13 is less potent than quizartinib in this cellular context, the scaffold achieves single-digit nanomolar activity without requiring the bis-aryl urea motif that contributes to quizartinib's broad kinome profile. The pyrido[3,4-b]pyrazin-2(1H)-one scaffold thus enables potent cellular activity with a structurally distinct chemotype that may be exploited for differentiated selectivity [2].

MV4-11 antiproliferative FLT3-ITD

Metabolic Stability in Mouse Liver Microsomes

Compound 13 from the pyrido[3,4-b]pyrazin-2(1H)-one series was reported to be metabolically stable in mouse liver microsomes, a necessary prerequisite for in vivo efficacy studies [1]. In contrast, many early-generation FLT3 inhibitors built on quinoxaline or pyrido[2,3-b]pyrazine scaffolds required extensive structural modification to achieve acceptable microsomal stability [2]. The 3,4-dihydro saturation state of the pyrido[3,4-b]pyrazin-2-one core reduces metabolic liability at the pyrazine ring relative to fully aromatic analogs, while retaining sufficient rigidity for target binding. Although a precise half-life (t₁/₂) value was not disclosed in the primary publication, the qualitative 'metabolically stable' designation in this standardized assay system provides a positive differentiation signal relative to pyrido[2,3-b]pyrazinone scaffolds that required deuteration or halogen blocking strategies to achieve comparable stability [2].

metabolic stability mouse liver microsomes ADME

PDE5 Potency and Isoform Selectivity vs. Sildenafil

The pyrido[3,4-b]pyrazin-2(1H)-one derivative PF-03049423 exhibits an IC₅₀ of 0.2 nM against PDE5, with 158-fold selectivity over PDE6 and 2460-fold selectivity over PDE11 [1]. In direct cross-study comparison, sildenafil (a pyrazolo[4,3-d]pyrimidin-7-one scaffold) demonstrates a PDE5 IC₅₀ of approximately 3.5 nM with approximately 10-fold selectivity over PDE6, and approximately 80-fold selectivity over PDE11 [2]. The pyrido[3,4-b]pyrazin-2(1H)-one scaffold thus achieves approximately 17.5-fold greater PDE5 potency than sildenafil and approximately 15.8-fold greater selectivity against PDE6, the retinal isoform implicated in visual side effects. Additionally, PF-03049423 has demonstrated robust in vivo blood pressure lowering in a spontaneously hypertensive rat model and brain penetrance, properties that distinguish this scaffold from sildenafil's peripheral-dominant distribution [1].

PDE5 phosphodiesterase selectivity

Dual BRD4 and Plk1 Target Engagement

Substituted dihydropyrido[3,4-b]pyrazinones have been patented as dual inhibitors of BET proteins (particularly BRD4) and Polo-like kinase 1 (Plk1), a dual pharmacology profile not reported for either quinoxaline-based or pyrido[2,3-b]pyrazine-based BET inhibitors [1]. The [3,4-b] regioisomer uniquely positions the pyridine nitrogen for BRD4 acetyl-lysine pocket recognition while simultaneously orienting the lactam carbonyl for Plk1 hinge-region hydrogen bonding—a spatial arrangement that is sterically inaccessible from the [2,3-b] ring fusion geometry. Quinoxaline-based BET inhibitors (e.g., I-BET762) and pyrido[2,3-b]pyrazine-based kinase inhibitors lack the dual pharmacophore geometry necessary for simultaneous BRD4/Plk1 engagement [2]. The dual inhibition capability is quantitatively evidenced by patent-disclosed BRD4 IC₅₀ values in the sub-micromolar range and Plk1 IC₅₀ values in the nanomolar range for representative dihydropyrido[3,4-b]pyrazinone compounds [1].

BRD4 Plk1 dual inhibitor

Physicochemical Profile vs. Quinoxaline

The computed physicochemical profile of 3,4-dihydro-1H-pyrido[3,4-b]pyrazin-2-one (XLogP3: −0.2, topological polar surface area [TPSA]: 54 Ų) [1] differs substantially from the simple quinoxaline scaffold (LogP: 1.63–2.06, TPSA: ~31.6 Ų) . The lower lipophilicity and higher polar surface area of the pyrido[3,4-b]pyrazin-2-one scaffold predict enhanced aqueous solubility and reduced phospholipidosis risk compared to quinoxaline-based compounds. Specifically, the TPSA of 54 Ų for the dihydro-pyridopyrazinone scaffold falls below the 60–70 Ų threshold typically associated with restricted brain penetration, while maintaining sufficient polarity for oral absorption. In contrast, quinoxaline's lower TPSA (~32 Ų) combined with higher LogP (~1.6–2.1) may favor membrane permeability but at the cost of increased metabolic liability and hERG binding risk . No analogous scaffold-level property comparison exists for pyrido[2,3-b]pyrazin-2-one, which has a distinct nitrogen arrangement yielding a different electronic distribution.

physicochemical properties logP TPSA

Application Scenarios for 3,4-Dihydro-1H-pyrido[3,4-b]pyrazin-2-one


FLT3-Mutant AML Hit-to-Lead Optimization

Programs targeting FLT3-mutated acute myeloid leukemia, particularly those requiring activity against the clinically prevalent D835Y resistance mutation, should prioritize the pyrido[3,4-b]pyrazin-2(1H)-one scaffold. As evidenced by compound 13 achieving an IC₅₀ of 29.54 ± 4.76 nM against FLT3-D835Y and 15.77 ± 0.15 nM cellular potency against MV4-11 cells [1], the scaffold provides a validated starting point for structure-activity relationship expansion. The documented metabolic stability of compound 13 in mouse liver microsomes further supports progression to in vivo efficacy models without requiring preliminary ADME optimization [1]. This scenario is particularly valuable when compared with quinoxaline-based FLT3 inhibitor programs that have historically struggled with D835Y potency and metabolic stability.

CNS-Penetrant PDE5 Inhibitor Development

For research programs developing PDE5 inhibitors requiring brain penetration—such as cognitive enhancement, stroke recovery, or neurodegenerative disease applications—the pyrido[3,4-b]pyrazin-2(1H)-one scaffold offers quantifiable advantages. PF-03049423 (IC₅₀ = 0.2 nM against PDE5) demonstrates 158-fold selectivity over PDE6 and 2460-fold selectivity over PDE11, combined with confirmed brain penetrance and in vivo blood pressure lowering in spontaneously hypertensive rats [2]. These collective properties distinguish the scaffold from sildenafil (IC₅₀ ~3.5 nM, ~10-fold PDE6 selectivity) and tadalafil, which exhibit limited CNS exposure, enabling neurological PDE5 pharmacology studies not feasible with first-generation inhibitors [3].

BRD4/Plk1 Dual-Target Oncology Programs

The patented dihydropyrido[3,4-b]pyrazinone scaffold enables simultaneous inhibition of BRD4 (bromodomain) and Plk1 (kinase), a dual pharmacology not accessible from standard quinoxaline or pyrido[2,3-b]pyrazine scaffolds [4]. This property is strategically relevant for oncology programs exploring synthetic lethality between BET protein inhibition and mitotic kinase disruption. The scaffold's ability to engage both targets from a single chemotype simplifies intellectual property positioning and pharmacokinetic optimization relative to combination approaches using two separate inhibitors. Procurement of the core scaffold enables exploration of this differentiated polypharmacology space.

Kinase-Focused Library Design and Synthesis

The modular synthetic accessibility of the pyrido[3,4-b]pyrazin-2-one scaffold—with derivatizable positions at N1, C3, C7, and C8—makes it an ideal core for kinase-focused compound library construction [5]. The scaffold's computed properties (XLogP3 −0.2, TPSA 54 Ų) position it in a favorable drug-like chemical space distinct from the more lipophilic quinoxaline libraries (LogP ~1.6–2.1, TPSA ~32 Ų), enabling exploration of physicochemical property windows that are underrepresented in typical kinase inhibitor collections [6]. This differentiation supports diversity-oriented synthesis strategies in industrial medicinal chemistry groups seeking to expand their screening deck beyond quinoxaline and pyrido[2,3-b]pyrazine chemotypes.

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